molecular formula C20H23ClN2O3S B2798426 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide CAS No. 946298-44-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide

Cat. No.: B2798426
CAS No.: 946298-44-8
M. Wt: 406.93
InChI Key: HGPFWVPYVUJBEU-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 7-position with a 3-chloro-2,2-dimethylpropanamide moiety. Synthetic routes for analogous benzenesulfonyl-tetrahydroquinoline derivatives typically involve sulfonylation of the tetrahydroquinoline nitrogen using benzenesulfonyl chloride in pyridine with DMAP catalysis, followed by purification via column chromatography .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-20(2,14-21)19(24)22-16-11-10-15-7-6-12-23(18(15)13-16)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,13H,6-7,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPFWVPYVUJBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine. Finally, the chlorinated dimethylpropanamide moiety is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amides, thioethers

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Oxo-2H-Chromene-3-Carboxamide
  • Key Difference : Replaces the 3-chloro-2,2-dimethylpropanamide group with a 2-oxo-chromene carboxamide.
  • However, this substitution may reduce solubility compared to the chloro-dimethylpropanamide due to increased planarity and reduced polarity .
b) (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa)
  • Key Differences: Incorporates a styryl group at the 2-position of the quinoline ring and a methoxybenzenesulfonamide.
  • Implications : The styryl group introduces rigidity and extended conjugation, which could improve binding affinity for enzymes like kinases. The methoxy substituents on the benzenesulfonamide may enhance metabolic stability but reduce electrophilicity compared to unsubstituted benzenesulfonyl groups .
c) 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]...} (Example 24 from Patent)
  • Key Differences: Features a pyrazole-adamantane hybrid and a benzothiazolylamino group.
  • Implications : The adamantane moiety significantly increases lipophilicity and steric bulk, which may enhance blood-brain barrier penetration but complicate synthetic scalability. The benzothiazole group could confer fluorescence properties or metal-chelating activity .

Pharmacological Considerations (Hypothetical)

While direct pharmacological data for the target compound is unavailable, structural comparisons suggest:

  • Chloro-Dimethylpropanamide : The chloro group may act as a hydrogen bond acceptor, while dimethyl groups could hinder metabolic oxidation, prolonging half-life.
  • Chromene vs. Styryl : Chromene derivatives may target proteases or topoisomerases, whereas styryl-containing compounds (e.g., IIIa) are often kinase inhibitors .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Potential Pharmacological Target
Target Compound Tetrahydroquinoline Benzenesulfonyl, Chloro-dimethylpropanamide Enzymes (e.g., kinases, proteases)
N-[1-(Benzenesulfonyl)-Tetrahydroquinolin-7-yl]-2-Oxo-Chromene-3-Carboxamide Tetrahydroquinoline Benzenesulfonyl, Chromene carboxamide Topoisomerases, Proteases
IIIa Chloro-Hydroxyquinoline Methoxystyryl, Methoxybenzenesulfonamide Kinases (e.g., EGFR, VEGFR)
Example 24 (Patent) Pyrido-Pyridazine Adamantane-methylpyrazole, Benzothiazole CNS Targets, Metal-dependent enzymes

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chloro-2,2-dimethylpropanamide (CAS No. 946298-47-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C₁₈H₁₈ClN₂O₂S
  • Molecular Weight : 366.86 g/mol
  • Functional Groups : Includes a benzenesulfonyl group and a tetrahydroquinoline moiety.

This structural arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial biosynthesis pathways.
  • Receptor Interaction : The tetrahydroquinoline structure could interact with neurotransmitter receptors, potentially affecting central nervous system functions.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Antibacterial Properties

The sulfonamide functional group is known for its antibacterial properties. Compounds within this class often inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that derivatives of sulfonamides can be effective against various bacterial strains.

Antitumor Activity

Studies have shown that compounds similar to this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Neuropharmacological Effects

Given the presence of the tetrahydroquinoline moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

StudyFindings
Study 1 Investigated the antibacterial efficacy against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations.
Study 2 Explored the antitumor activity in vitro; demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range.
Study 3 Evaluated neuropharmacological properties; indicated potential anxiolytic effects in animal models.

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